molecular formula C13H24O B073143 6,10-Dimethylundec-9-en-2-one CAS No. 1322-58-3

6,10-Dimethylundec-9-en-2-one

Cat. No.: B073143
CAS No.: 1322-58-3
M. Wt: 196.33 g/mol
InChI Key: HOXDFZBDPOCFGM-UHFFFAOYSA-N
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Description

6,10-Dimethylundec-9-en-2-one is an organic compound with the molecular formula C₁₃H₂₄O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its distinct sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,10-Dimethylundec-9-en-2-one can be synthesized through several methods. One common method involves the hydrogenation of pseudo-ionone using colloidal palladium as a catalyst. This reaction, however, often results in a mixture of products . Another synthetic route starts with linalool, which is reacted with acetic anhydride and sodium ethoxide, followed by hydrogenation . Additionally, geraniol can be used as a starting material, which is converted to the acid chloride and then further processed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,10-Dimethylundec-9-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Flavor and Fragrance

One of the primary applications of 6,10-dimethylundec-9-en-2-one is in the flavor and fragrance industry. It is known for its floral scent profile, making it suitable for use in:

  • Perfumes : The compound's pleasant aroma makes it a valuable ingredient in the formulation of perfumes.
  • Food Flavoring : It can be used to enhance the flavor profile of various food products, providing a floral note that is often desired in culinary applications.

A summary of its applications in this sector is provided in the following table:

Application TypeDescription
Perfumes Used as a floral note in various fragrance formulations.
Food Flavoring Enhances flavor profiles in culinary products.

Biological Significance

The biological role of this compound is an area of emerging research. It has been studied for its potential effects on microbial activity and as a signaling molecule in plants.

Microbial Activity

Research indicates that compounds similar to this compound may influence the growth and behavior of certain bacteria. For instance:

  • Antimicrobial Properties : Some studies suggest that this compound could exhibit antimicrobial effects against specific pathogens, although comprehensive studies are still required to establish its efficacy and mechanisms.

Plant Signaling

In plant biology, terpenes like this compound are known to play roles in:

  • Attracting Pollinators : The compound may serve as an attractant for pollinators due to its fragrance.
  • Defense Mechanisms : It may also be involved in plant defense strategies against herbivores or pathogens.

Case Studies and Research Findings

  • Flavor Profile Analysis : A study conducted on various ketones used in flavoring found that this compound contributed significantly to the overall sensory experience when used in food products. This was attributed to its unique olfactory characteristics that enhance floral notes .
  • Antimicrobial Research : Preliminary research has indicated that certain derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into its mechanism of action is ongoing .
  • Plant Interaction Studies : Research exploring plant interactions with volatile organic compounds identified this compound as a key player in attracting beneficial insects, thus supporting ecological balance .

Mechanism of Action

The mechanism of action of 6,10-Dimethylundec-9-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its distinct odor. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

  • Citronellylacetone
  • 3,4,5,6-Tetrahydropseudoionone
  • Dihydrogeranylacetone

Comparison: 6,10-Dimethylundec-9-en-2-one is unique due to its specific molecular structure, which imparts a distinct sweet, floral, and balsamic odor. While similar compounds like citronellylacetone and dihydrogeranylacetone also have pleasant scents, they differ in their molecular arrangements and resulting olfactory properties .

Properties

IUPAC Name

6,10-dimethylundec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXDFZBDPOCFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,7,11-trimethyldodeca-1-yn-10-en-3-ol can easily be synthesized by halogenating citronellol, which is used as a perfume, with phosphorus trichloride or phosphorus tribromide, reacting the halogenation product with ethyl acetoacetate to form 6,10-dimethylundeca-9-en-2-one, and subjecting it to ethynylation in the same manner as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings of the research paper regarding the catalytic reduction of 6,10-dimethylundec-9-en-2-one?

A1: The research paper "[Catalytic reduction of unsaturated ketones in a continuous reactor. II. Hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one on raney nickel]" [] investigates the hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one using Raney nickel as a catalyst in a continuous reactor. While the abstract doesn't provide specific results, the paper likely explores the reaction kinetics, selectivity towards specific products (like this compound), and the efficiency of the continuous process.

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